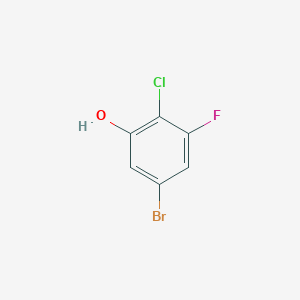

5-Bromo-2-chloro-3-fluorophenol

説明

Contextual Significance of Polyhalogenated Aromatic Systems in Contemporary Organic Synthesis

Polyhalogenated aromatic systems, which are organic compounds featuring multiple halogen atoms on an aromatic ring, are of substantial importance in modern organic synthesis. Their significance stems from the profound influence that halogen substituents exert on the electronic properties and reactivity of the aromatic core. This allows for a high degree of control in complex molecule construction. The presence of different halogens on a single aromatic ring provides a versatile toolkit for chemists, as the carbon-halogen bonds can be selectively activated for various transformations.

A primary application of polyhalogenated aromatics is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The ability to perform site-selective cross-coupling on a molecule with multiple, yet identical, halogen groups is a particularly powerful strategy for the streamlined diversification of molecular structures. nih.govacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the sequential and controlled functionalization of the polyhalogenated scaffold. nih.gov This step-wise approach enables the efficient build-up of molecular complexity from readily available starting materials. researchgate.net

Research Paradigm of Phenolic Structures in Emerging Pharmaceutical and Material Sciences

Phenolic structures are a cornerstone of both pharmaceutical and material sciences due to their unique chemical properties and biological activity. nih.govchemistryviews.org In medicinal chemistry, the phenol (B47542) moiety is a common feature in a vast number of natural products and synthetic drugs. nih.gov Phenolic compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The hydroxyl group of the phenol can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often key to their therapeutic effect. nih.gov The targeted functionalization of natural phenols is an active area of research aimed at enhancing their biological activity and overcoming limitations such as toxicity or low solubility. nih.gov

In the realm of material science, functionalized phenols are critical building blocks for a diverse array of materials, from polymers to advanced functional systems. acs.orggoogle.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for their incorporation into polymeric structures. google.com For instance, phenols are precursors to phenolic resins, such as Bakelite, which are known for their thermal stability and durability. wikipedia.org More recently, research has focused on leveraging the properties of phenolic compounds to create functional materials such as fire-resistant foams and natural fiber-reinforced composites. nih.gov The ability to tailor the properties of these materials through the specific functionalization of the phenolic starting material underscores their importance in the development of advanced materials.

Strategic Positioning of 5-Bromo-2-chloro-3-fluorophenol as a Model Compound for Academic Investigation

This compound is strategically positioned as a valuable model compound for academic investigation due to its unique and complex substitution pattern. This compound features a phenol with three different halogen atoms (bromine, chlorine, and fluorine) decorating the aromatic ring. This trifunctionalization provides a rich platform for exploring the principles of regioselective synthesis and the differential reactivity of carbon-halogen bonds. The distinct electronic and steric environment at each position of the aromatic ring makes this molecule an excellent substrate for studying the nuances of aromatic substitution and cross-coupling reactions.

The presence of a bromine atom suggests a handle for a variety of palladium-catalyzed cross-coupling reactions, as the carbon-bromine bond is typically more reactive in such transformations than carbon-chlorine or carbon-fluorine bonds. This allows for the selective introduction of a wide range of substituents at the 5-position. The chlorine and fluorine atoms, in turn, can be targeted in subsequent reaction steps, potentially under different catalytic conditions. This differential reactivity is a key feature that makes this compound an ideal candidate for developing and showcasing selective synthetic methodologies. The study of its reactivity can provide fundamental insights into catalyst development and the factors that govern site-selectivity in complex systems. As a building block, it holds potential for the synthesis of highly substituted and functionalized aromatic compounds for applications in medicinal chemistry and materials science, similar to related halogenated phenols and anilines. nbinno.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 186590-43-2 |

| Canonical SMILES | C1=C(C=C(C(=C1O)Cl)F)Br |

| InChI | InChI=1S/C6H3BrClFO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |

| InChIKey | CKVCTSFPTBXLMX-UHFFFAOYSA-N |

Data sourced from PubChem CID 84690059 nih.gov

Computed Properties of this compound

| Property | Value |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 223.90398 g/mol |

| Monoisotopic Mass | 223.90398 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 124 |

Data sourced from PubChem CID 84690059 nih.gov

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCTSFPTBXLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 Bromo 2 Chloro 3 Fluorophenol

Retrosynthetic Analysis and Precursor Identification for Halogenated Phenol (B47542) Synthesis

Retrosynthetic analysis of 5-Bromo-2-chloro-3-fluorophenol suggests several potential disconnection points, leading to a variety of plausible precursors. The primary challenge in the synthesis of this molecule is the precise installation of three different halogen atoms and a hydroxyl group at specific positions on the benzene (B151609) ring.

One logical retrosynthetic approach involves the disconnection of one of the halogen-carbon bonds as the final step. For instance, the bromine atom at position 5 could be introduced last via electrophilic aromatic substitution on a 2-chloro-3-fluorophenol (B1588880) precursor. The directing effects of the hydroxyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups, and the deactivating nature of the halogens, would need to be carefully managed to achieve the desired regiochemistry.

Alternatively, the chloro or fluoro atoms could be introduced at a later stage. However, the introduction of fluorine often requires specialized reagents and conditions, making it a less common final step in many synthetic sequences.

Another retrosynthetic strategy considers the hydroxyl group as being derived from another functional group, such as an amine via a diazotization reaction. This opens up a pathway starting from a corresponding aniline (B41778), for example, 5-bromo-2-chloro-3-fluoroaniline. The synthesis of this aniline precursor would then become the initial focus.

The identification of suitable precursors is critical and is guided by the commercial availability of starting materials and the predictability of regiochemical outcomes in subsequent reactions. The following table outlines some potential precursors for the synthesis of this compound.

| Precursor Name | Rationale for Selection |

| 2-Chloro-3-fluorophenol | A direct precursor for late-stage regioselective bromination. |

| 5-Bromo-3-fluorophenol | A potential precursor for regioselective chlorination. |

| 5-Bromo-2-chloro-3-fluoroaniline | A precursor for the introduction of the hydroxyl group via a Sandmeyer-type reaction. |

| 1,3-Dichloro-2-fluoro-4-nitrobenzene | A starting material for a multi-step synthesis involving reduction, bromination, and diazotization. google.com |

Direct Halogenation Strategies

Direct halogenation of a pre-existing phenolic scaffold is a common and often efficient method for the synthesis of halogenated phenols. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reaction, which is dictated by the electronic and steric effects of the substituents already present on the ring.

Regioselective Bromination of Chloro-fluorophenol Precursors

The synthesis of this compound can be envisioned through the regioselective bromination of 2-chloro-3-fluorophenol. In this precursor, the hydroxyl group is a strongly activating, ortho-, para-director, while the chloro and fluoro groups are deactivating, ortho-, para-directors. The interplay of these directing effects will determine the position of bromination. The para-position to the hydroxyl group is blocked by the fluorine atom. Therefore, bromination is expected to occur at one of the ortho-positions to the hydroxyl group.

Various brominating agents can be employed, such as bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS), often in the presence of an acid catalyst. The choice of solvent and reaction conditions can significantly influence the regioselectivity. For instance, bromination of phenols can be achieved with reagents like potassium bromide (KBr) in the presence of an oxidizing agent. semanticscholar.org Studies on the bromination of substituted phenols have shown that high yields of monobrominated products can be achieved with excellent regioselectivity under mild conditions. semanticscholar.org

Directed Chlorination/Fluorination on Bromophenolic Scaffolds

An alternative direct halogenation strategy involves the chlorination of a bromophenolic precursor, such as 5-bromo-3-fluorophenol. The hydroxyl and fluoro groups will direct the incoming chloro substituent. The regioselectivity of chlorination can be controlled through the use of specific chlorinating agents and catalysts. For example, catalyst-controlled regioselective chlorination of phenols has been reported using a Lewis basic selenoether catalyst, which can override the innate para-selectivity to favor ortho-substitution. nsf.gov

Direct fluorination of a bromochlorophenol is generally a more challenging transformation due to the high reactivity of fluorinating agents. However, specialized reagents and techniques have been developed for the selective introduction of fluorine onto aromatic rings.

The following table summarizes conditions for direct halogenation reactions on phenol derivatives, which could be adapted for the synthesis of this compound.

| Halogenation Type | Reagent System | Potential Precursor | Key Findings |

| Bromination | KBr / ZnAl–BrO3– | 2-Chloro-3-fluorophenol | Provides mono-bromination with high regioselectivity and good yields under mild conditions. semanticscholar.org |

| Chlorination | N-Chlorosuccinimide / Selenoether catalyst | 5-Bromo-3-fluorophenol | Allows for catalyst-controlled ortho-chlorination of phenols. nsf.gov |

Multi-Step Conversions from Aromatic Starting Materials

Multi-step synthetic routes offer greater flexibility in constructing complex molecules like this compound, allowing for the sequential introduction of functional groups and halogens with precise control over their positions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing halogens and other nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org While less common for the synthesis of phenols directly, SNAr can be used to build a suitably substituted precursor. For example, a di- or tri-halogenated nitrobenzene (B124822) could undergo SNAr to introduce a methoxy (B1213986) group, which can later be converted to a hydroxyl group.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a Meisenheimer intermediate. libretexts.org The reactivity is highly dependent on the nature of the leaving group and the position of electron-withdrawing substituents. Recent studies have also provided evidence for concerted SNAr mechanisms in some systems. researchgate.netnih.gov

Functional Group Interconversions (e.g., Nitro Reduction to Amine, Diazotization to Halogen)

A versatile and widely used multi-step strategy for the synthesis of halogenated aromatic compounds involves the use of an aniline precursor. This approach typically involves the following sequence of reactions:

Nitration: Introduction of a nitro group onto a suitable aromatic starting material.

Reduction: The nitro group is reduced to an amine (aniline).

Halogenation: Regioselective halogenation of the aniline.

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by a halogen or hydroxyl group.

For the synthesis of this compound, a plausible route could start from 1,3-dichloro-2-fluoro-4-nitrobenzene. google.com This precursor could be subjected to reduction to form 2,4-dichloro-3-fluoroaniline, followed by regioselective bromination to yield 6-bromo-2,4-dichloro-3-fluoroaniline. Subsequent diazotization and hydrolysis of the diazonium salt would furnish the desired this compound.

A patent describes a similar sequence for the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene, which involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com This highlights the industrial applicability of such multi-step routes.

The following table outlines a potential multi-step synthesis for a related compound, demonstrating the utility of functional group interconversions.

| Step | Reaction | Starting Material | Product |

| 1 | Reduction | 1,3-Dichloro-2-fluoro-4-nitrobenzene | 2,4-Dichloro-3-fluoroaniline google.com |

| 2 | Bromination | 2,4-Dichloro-3-fluoroaniline | 6-Bromo-2,4-dichloro-3-fluoroaniline google.com |

| 3 | Diazotization/Reduction | 6-Bromo-2,4-dichloro-3-fluoroaniline | 5-Bromo-1,3-dichloro-2-fluoro-benzene google.com |

This sequence illustrates a robust strategy for the controlled assembly of polysubstituted halogenated aromatic compounds. By modifying the final step from reduction to hydrolysis, the synthesis could be adapted to produce the target phenol.

Dealkylation Pathways to Phenolic Functionality

The introduction of a hydroxyl group onto an aromatic ring via the cleavage of an ether, known as dealkylation, is a fundamental transformation in the synthesis of phenols. For a complex molecule such as this compound, this approach typically involves the synthesis of a more stable aryl ether precursor, which is then cleaved in a subsequent step to yield the final phenolic product. The most common precursors are methyl ethers (anisoles) due to their relative ease of formation and subsequent dealkylation.

A prominent and widely used method for the dealkylation of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). This reagent is highly effective for cleaving ether bonds without disturbing other functional groups on the aromatic ring. A direct precedent for this can be seen in the synthesis of the closely related compound, 5-Bromo-2-chlorophenol. In this synthesis, 5-Bromo-2-chloroanisole (B101544) is treated with a solution of boron tribromide in a non-polar solvent like dichloromethane. chemicalbook.com The reaction proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure completion. chemicalbook.com A final aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the desired phenol in high yield. chemicalbook.com This method's high efficiency, often achieving yields of up to 98%, makes it a strategically important pathway. chemicalbook.com In some cases, dealkylation can occur under conditions intended for other transformations; for instance, the demethylation of 2,6-dichloroanisole (B52528) has been observed to accompany borylation reactions. google.com

Table 1: Example of Dealkylation for Phenol Synthesis

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of a polysubstituted aromatic compound like this compound is highly dependent on the precise control of reaction conditions. Optimization of parameters such as solvent, temperature, and catalysts is critical to maximize yield and achieve the desired regioselectivity, preventing the formation of undesired isomers.

Temperature Control and Catalytic Influences

Temperature is a critical parameter for controlling selectivity in the synthesis of halogenated phenols. Many electrophilic substitution reactions are performed at low temperatures to minimize the formation of byproducts and control the position of substitution. For instance, the selective monobromination of phenol in low-polarity solvents is conducted at low temperatures. youtube.com Similarly, the dealkylation of 5-bromo-2-chloroanisole is initiated at 0 °C before allowing the reaction to proceed at room temperature. chemicalbook.com

Catalysis is another cornerstone of reaction optimization, enabling milder conditions and enhancing regioselectivity. In halogenation reactions, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used as activators. researchgate.net However, these can be unselective. Modern methods employ more sophisticated catalytic systems. For example, a Cu-Mn spinel oxide has been developed as a robust and reusable catalyst for the para-selective halogenation of phenols, working effectively for phenols bearing both electron-donating and electron-withdrawing groups. researchgate.net

Transition metal catalysis is widely used for C-H functionalization and cross-coupling reactions to build complex phenolic structures. numberanalytics.comrsc.org Catalysts based on palladium, copper, ruthenium, and other metals can enable the synthesis of phenols from aryl halides or the direct functionalization of the phenol ring under relatively mild conditions. numberanalytics.comrsc.org For instance, copper-catalyzed oxidative hydroxylation of arylboronic acids provides an efficient route to phenols at room temperature in water. organic-chemistry.org The choice of catalyst is crucial; in some transformations, base metal catalysts like cobalt(II) chloride prove effective where palladium salts fail. acs.org

Table 3: Catalytic Systems for Synthesis and Functionalization of Phenols

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Regioselective Halogenation | Cu-Mn Spinel Oxide | High para-selectivity, reusable, mild conditions | researchgate.net |

| C-H Alkylation | Ruthenium (Ru) complex | Direct functionalization of phenols | rsc.orgresearchgate.net |

| Oxidative Hydroxylation | Copper (Cu) catalyst | Mild conditions, use of water as solvent | organic-chemistry.org |

| C-H Functionalization | Cobalt (Co) catalyst | Aerobic oxidation, waste-free conditions | nih.gov |

Principles of Sustainable Synthesis Applied to Halogenated Phenols

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including halogenated phenols, to minimize environmental impact. numberanalytics.com This involves developing methods that are more efficient, use less hazardous substances, and generate less waste. numberanalytics.com

A key area of development is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and methods for synthesizing phenols in aqueous media are highly sought after. organic-chemistry.org One innovative approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. chemistryviews.org These solvents are biodegradable, non-toxic, inexpensive, and can also act as catalysts. chemistryviews.org For example, a choline chloride/urea DES has been used to catalyze the rapid conversion of arylboronic acids to phenols in water at room temperature, with the catalyst being easily recovered and reused. chemistryviews.org

Another tenet of sustainable synthesis is the use of safer and more efficient oxidants. Traditional methods often rely on harsh or stoichiometric oxidants. Modern approaches favor catalytic systems that can use greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen from the air. organic-chemistry.org Electrosynthesis offers another sustainable route, using electricity to drive the transformation of benzene and its derivatives into phenols, which can offer high selectivity and avoid the production of byproducts like acetone (B3395972) that are common in industrial processes like the cumene (B47948) method. innoget.com The development of solvent-free reaction conditions, such as the grinding of reactants together, further exemplifies the move toward more sustainable practices in the synthesis of halogenated phenols. beilstein-journals.org

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 3 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

Comparative Reactivity of Bromine, Chlorine, and Fluorine as Leaving Groups

In the context of SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen. A more electronegative halogen, such as fluorine, polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, for 5-Bromo-2-chloro-3-fluorophenol, the fluorine atom at the C3 position would be the most likely site for nucleophilic substitution, assuming favorable electronic activation of the ring.

Influence of Halogen Substituents on Activation and Direction of SNAr

The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thereby accelerating the SNAr reaction. In this compound, the halogens themselves act as electron-withdrawing groups through their inductive effects. The positioning of the bromine at C5 and chlorine at C2 relative to the fluorine at C3 would influence the stability of the intermediate and thus the regioselectivity of the reaction. A comprehensive mechanistic investigation, which is currently absent in the literature, would be necessary to delineate these effects precisely.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily governed by the carbon-halogen bond dissociation energy (BDE), with the general trend being I > Br > Cl > F.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

For this compound, the carbon-bromine bond is the weakest among the carbon-halogen bonds present. Therefore, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, the bromine at the C5 position would be the most reactive site. Selective coupling at this position would be expected under standard catalytic conditions.

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Predicted Site of Reactivity | Rationale |

| Suzuki-Miyaura | C-Br | Lowest C-X bond dissociation energy |

| Heck | C-Br | Lowest C-X bond dissociation energy |

| Sonogashira | C-Br | Lowest C-X bond dissociation energy |

Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

Similar to carbon-carbon bond-forming reactions, the Buchwald-Hartwig amination also proceeds via a palladium catalytic cycle where the oxidative addition of the aryl halide is a key step. Consequently, the chemoselectivity is dictated by the C-X BDE. For this compound, selective amination at the C5 position (C-Br bond) would be the anticipated outcome.

Chemoselective Functionalization of Multiple Halogen Sites

Achieving chemoselective functionalization of the different halogen sites in this compound would require careful tuning of reaction conditions, including the choice of catalyst, ligands, and base. It is theoretically possible to first functionalize the more reactive C-Br bond using a palladium-catalyzed cross-coupling reaction, and subsequently, under more forcing conditions, react the C-Cl bond. The C-F bond would likely remain unreactive in these types of transformations. However, without empirical data, these predictions remain theoretical.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is moderately deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms. However, the powerful activating and ortho-, para-directing effect of the hydroxyl group still facilitates reactions with strong electrophiles.

Directing Effects of Phenolic Hydroxyl and Halogen Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the four substituents.

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4.

Halogen Substituents (-Br, -Cl, -F): Halogens are deactivating groups but are also ortho-, para-directors. The fluorine at C3 directs to C2 and C4. The chlorine at C2 directs to C3 and C5. The bromine at C5 directs to C4 and C6.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strong Activator | ortho, para (to C2, C4, C6) |

| -Cl | C2 | Deactivator | ortho, para (to C3, C5) |

| -F | C3 | Deactivator | ortho, para (to C2, C4) |

| -Br | C5 | Deactivator | ortho, para (to C4, C6) |

Considering the combined effects, the positions most activated for electrophilic attack are C4 and C6, as they receive activating influence from the hydroxyl group and some of the halogens. The C4 position is favored due to the para-directing effect of the strongly activating hydroxyl group and the fluorine atom. The C6 position is also activated by the hydroxyl and bromine substituents. Steric hindrance from the adjacent chlorine at C2 might slightly disfavor substitution at C6.

Regiocontrol in Further Functionalization

Achieving regiocontrol in the further functionalization of this compound via electrophilic aromatic substitution requires careful selection of reaction conditions. For instance, in nitration or halogenation reactions, the substitution is expected to occur predominantly at the C4 or C6 positions. The precise ratio of isomers would depend on the specific electrophile, catalyst, and reaction temperature. For bulkier electrophiles, substitution at the less sterically hindered C4 position would be favored.

Derivatization Strategies for Scaffold Diversification

The presence of a hydroxyl group and three different halogen atoms provides multiple handles for the derivatization of this compound, allowing for significant scaffold diversification.

Chemical Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a prime site for chemical modification.

Etherification: The Williamson ether synthesis provides a reliable method for converting the phenolic hydroxyl group into an ether linkage. masterorganicchemistry.comyoutube.com This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.com For example, reaction with an alkyl bromide in the presence of a base would yield the corresponding alkyl ether. A study on the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols demonstrates a similar transformation pathway. researchgate.net

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis.

A summary of potential derivatization reactions of the hydroxyl group is presented in the table below:

| Reaction | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH2. R-Br | 5-Bromo-2-chloro-3-fluoro-1-alkoxybenzene |

| Esterification | Acyl chloride, Pyridine | 5-Bromo-2-chloro-3-fluorophenyl acetate |

Selective Transformation of Halogen Moieties

The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations. The C-Br bond is generally the most reactive towards metal-catalyzed cross-coupling reactions and reductive dehalogenation, followed by the C-Cl bond, with the C-F bond being the most robust.

A study on the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid showed that the C-Br bond is cleaved preferentially over the C-Cl bond. electrochemsci.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. electrochemsci.org This principle can be applied to this compound, where catalytic hydrogenation or electroreduction could selectively remove the bromine atom, yielding 2-chloro-3-fluorophenol (B1588880). Further reduction under more forcing conditions could then cleave the C-Cl bond.

Oxidation and Reduction Pathways of the Aromatic Ring and Substituents

The redox chemistry of this compound is influenced by both the phenolic ring and its substituents.

Phenols can be oxidized to quinones, and the presence of multiple halogens can affect the redox potential and the stability of the resulting products. nih.govsigmaaldrich.com The oxidation of phenols can proceed through one-electron transfer processes, forming phenoxy radicals as intermediates. nih.govsigmaaldrich.com

The halogen substituents can be removed through reductive pathways. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for dehalogenation. As mentioned previously, the order of dehalogenation is typically Br > Cl > F, allowing for selective removal of the halogens by controlling the reaction conditions.

Lack of Publicly Available Data Prevents Analysis of Kinetic and Thermodynamic Parameters for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific experimental or computational data regarding the kinetic and thermodynamic parameters of key transformations involving this compound remains unavailable in the public domain. As a result, a detailed analysis as outlined in the requested article section "3.6. Kinetic and Thermodynamic Parameters of Key Transformations" cannot be provided at this time.

The investigation sought to uncover crucial data points such as rate constants, activation energies, and thermodynamic values (enthalpy and entropy) for the reactions of this specific halogenated phenol. However, the search did not yield any peer-reviewed studies, database entries, or supplementary materials that contained the required quantitative information for this compound.

While general principles of chemical reactivity for substituted phenols are established, the unique substitution pattern of a bromine, a chlorine, and a fluorine atom on the phenol ring of this particular compound would lead to distinct electronic and steric effects. These effects would significantly influence the kinetics and thermodynamics of its reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation. Without specific data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

It is important to note that the absence of this data in publicly accessible sources does not mean that such studies have not been conducted. The information may exist in proprietary industrial research or in academic studies that have not yet been published.

Therefore, the section on "," specifically subsection "3.6. Kinetic and Thermodynamic Parameters of Key Transformations," cannot be populated with the detailed research findings and data tables as instructed. To maintain scientific integrity, no placeholder or analogous data from other compounds will be used.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro 3 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the NMR spectra of 5-bromo-2-chloro-3-fluorophenol based on the expected electronic environments of its nuclei.

Proton NMR (¹H NMR) for Aromatic Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The hydroxyl proton will also be present, though its chemical shift can be variable.

The aromatic protons, H-4 and H-6, are in different chemical environments and will therefore have different chemical shifts. The electronegative halogen substituents (Br, Cl, F) and the hydroxyl group will deshield the aromatic protons, causing their signals to appear downfield, likely in the range of 6.5-7.5 ppm. The precise chemical shifts are influenced by the cumulative electronic effects of the substituents.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.4 | Doublet of doublets (dd) | J(H-4, H-6) ≈ 2-3 Hz, J(H-4, F-3) ≈ 6-8 Hz |

| H-6 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-6, H-4) ≈ 2-3 Hz, J(H-6, F-3) ≈ 1-2 Hz |

| OH | 5.0 - 6.0 | Singlet (broad) | N/A |

Disclaimer: This is a predicted data table based on theoretical principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Aromatic Ring Carbons

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly influenced by the attached substituents.

Carbons bonded to electronegative atoms (O, F, Cl, Br) will be deshielded and appear at higher chemical shifts (downfield). The carbon bearing the hydroxyl group (C-1) is expected to be the most deshielded, followed by the carbons bonded to the halogens.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 115 - 120 |

| C-3 | 155 - 160 (doublet, due to C-F coupling) |

| C-4 | 110 - 115 |

| C-5 | 118 - 123 |

| C-6 | 125 - 130 |

Disclaimer: This is a predicted data table based on theoretical principles and data from similar compounds. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Observation and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound is expected to show a single signal for the F-3 atom. This signal will likely be a doublet of doublets due to coupling with the adjacent protons, H-4 and H-6. The chemical shift will be influenced by the electronic environment created by the other substituents on the ring.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the H-4 and H-6 protons, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-5) by observing their correlations with the aromatic protons. For example, H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6.

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Vibrational Modes of Halogenated Aromatic Rings

The FT-IR and Raman spectra of this compound will be complex, but several characteristic vibrational modes can be predicted.

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Aromatic Stretch: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic ring.

C=C Aromatic Ring Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the phenolic hydroxyl group.

C-X (Halogen) Stretches: The vibrations of the carbon-halogen bonds will appear in the fingerprint region of the spectrum.

C-F Stretch: A strong band is expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A medium to strong band is anticipated in the 700-850 cm⁻¹ range.

C-Br Stretch: A band in the 500-650 cm⁻¹ region is characteristic of the C-Br stretch.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-F Stretch | 1100 - 1300 |

| C-Cl Stretch | 700 - 850 |

| C-Br Stretch | 500 - 650 |

Disclaimer: This is a predicted data table based on theoretical principles and data from similar compounds. Actual experimental values may vary.

Analysis of Phenolic O-H Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For phenols, the stretching vibration of the hydroxyl (O-H) group is one of the most characteristic and diagnostic absorption bands. orgchemboulder.comlibretexts.org

In the IR spectrum of a phenol (B47542), the O-H stretching band is typically strong and broad, appearing in the region of 3200–3600 cm⁻¹. orgchemboulder.comlibretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules. The exact frequency of the O-H stretch can be influenced by factors such as solvent polarity, concentration, and the nature of substituents on the aromatic ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong | Broad |

| C-O Stretch | 1000 - 1260 | Strong | Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak | Sharp |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound by distinguishing between ions of the same nominal mass but different chemical formulas.

For this compound (C₆H₃BrClFO), the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br, ¹⁶O). The calculated exact mass is 223.90398 Da. nih.gov HRMS analysis of this compound would be expected to show a molecular ion peak ([M]⁺) at or very close to this calculated value, thus confirming its elemental composition.

Isotopic Pattern Analysis for Bromine and Chlorine Identification

A key feature in the mass spectrum of a halogenated compound is the presence of characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1. libretexts.org Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orgyoutube.com

The presence of both one bromine and one chlorine atom in this compound results in a distinctive pattern of peaks for the molecular ion. This pattern will consist of:

A molecular ion peak (M ⁺) corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

An M+2 peak, approximately 130% of the intensity of the M⁺ peak, corresponding to molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

An M+4 peak, approximately 33% of the intensity of the M⁺ peak, corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

This unique isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.

| Ion | Isotopic Composition | Relative m/z | Expected Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₆H₃⁷⁹Br³⁵ClFO | M | 100 |

| [M+2]⁺ | C₆H₃⁸¹Br³⁵ClFO / C₆H₃⁷⁹Br³⁷ClFO | M+2 | ~130 |

| [M+4]⁺ | C₆H₃⁸¹Br³⁷ClFO | M+4 | ~33 |

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring. whitman.edu

For halogenated phenols, common fragmentation pathways include the loss of a halogen atom, loss of carbon monoxide (CO), or loss of a formyl radical (CHO). rsc.orglibretexts.org The proximity of a halogen to the hydroxyl group can also facilitate the loss of a hydrogen halide (e.g., HCl, HBr). rsc.org

Potential fragmentation pathways for this compound could include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of carbon monoxide: [M - CO]⁺

Loss of a formyl radical: [M - CHO]⁺

Analyzing the masses of the resulting fragment ions helps to piece together the structure of the original molecule and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like phenols, the absorption bands are typically due to π → π* transitions within the benzene ring.

Phenol itself typically exhibits two main absorption bands in its UV-Vis spectrum: a primary band (E2-band) around 210 nm and a secondary band (B-band) around 270 nm. The presence of substituents on the aromatic ring can cause shifts in the position (λmax) and intensity (molar absorptivity) of these absorption bands.

The halogen atoms in this compound act as auxochromes. An auxochrome is a group that, when attached to a chromophore (the light-absorbing part of the molecule), alters the λmax and intensity of the absorption. Halogens, with their lone pairs of electrons, can participate in resonance with the aromatic ring, extending the conjugated system. This effect typically leads to a bathochromic shift (or red shift), moving the absorption maxima to longer wavelengths. Therefore, the λmax values for this compound are expected to be shifted to longer wavelengths compared to unsubstituted phenol.

X-ray Crystallography and Solid-State Structural Analysis

A crystallographic study of this compound would provide precise measurements of:

The C-C, C-O, C-H, C-F, C-Cl, and C-Br bond lengths.

The bond angles within the benzene ring and involving the substituents.

The planarity of the aromatic ring.

The parameters of the intermolecular hydrogen bonds formed by the phenolic O-H group, including donor-acceptor distances and angles.

Other potential non-covalent interactions, such as halogen-halogen or halogen-π interactions, which can influence the crystal packing.

While a specific crystal structure for this compound is not publicly available in major databases, the application of this technique would provide an unambiguous structural elucidation in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of a molecule is fundamental to understanding its physical and chemical properties. In the absence of experimental data for this compound, we can infer its likely crystallographic parameters by analogy with structurally similar compounds. For instance, the crystallographic data for 2-Bromo-6-chlorophenol, a compound with the same molecular formula and a similar substitution pattern, has been determined.

A study of 2,6-dihalogenated phenols, including 2-Bromo-6-chlorophenol, revealed that these compounds tend to crystallize in the orthorhombic system with the space group P2₁2₁2₁. d-nb.info This space group is non-centrosymmetric and chiral, which is a common feature for many organic molecules. The unit cell parameters for a derivative of 2-Bromo-6-chlorophenol are detailed in the table below, providing a reasonable approximation of what might be expected for this compound.

| Crystallographic Parameter | Value for a 2-Bromo-6-chlorophenol Derivative |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.2204 |

| b (Å) | 11.214 |

| c (Å) | 11.717 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 686.1 |

| Z | 4 |

This table presents the crystallographic data for a derivative of 2-Bromo-6-chlorophenol as a predictive model for this compound.

Molecular Conformation and Bond Geometries in the Crystalline State

The conformation of the this compound molecule in the crystalline state is expected to be largely planar, a characteristic feature of the benzene ring. The substituents (bromine, chlorine, fluorine, and a hydroxyl group) will lie in or very close to the plane of the aromatic ring. The orientation of the hydroxyl group is of particular interest, as it can be influenced by intramolecular hydrogen bonding.

In many ortho-halogenated phenols, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the adjacent halogen atom. rsc.org This interaction can influence the torsional angle of the O-H bond relative to the phenyl ring. Theoretical studies on chlorophenols have shown that ortho-chlorophenols are more stable than other isomers, partly due to this intramolecular hydrogen bonding.

The bond lengths and angles within the this compound molecule are expected to be influenced by the electronic effects of the halogen substituents. The carbon-halogen bond lengths will follow the trend C-F < C-Cl < C-Br, reflecting the increasing atomic radii of the halogens. The presence of multiple electron-withdrawing halogens will also likely affect the C-O bond length and the aromatic C-C bond lengths, leading to slight distortions from the ideal hexagonal geometry of benzene.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor. It is expected to form intermolecular O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks within the crystal structure. This is a dominant interaction in the crystal packing of many phenols.

Halogen Bonding: Halogen atoms, particularly bromine and chlorine, can act as electrophilic regions (known as σ-holes) and participate in halogen bonds. These interactions occur when a halogen atom on one molecule interacts with a nucleophilic site (such as an oxygen or another halogen atom) on an adjacent molecule. In the crystal structures of dihalogenated phenols, both type I (symmetric) and type II (bent) halogen-halogen contacts are observed. The interplay between hydrogen and halogen bonding is a key factor in the crystal packing of these compounds. d-nb.info

π-π Stacking: The aromatic rings of this compound can interact through π-π stacking. These interactions, arising from the overlap of π-orbitals, can be either face-to-face or offset. In many halogenated aromatics, offset or edge-to-face arrangements are common.

The combination of these intermolecular forces will lead to a complex and well-ordered three-dimensional crystal structure. The relative strengths and geometries of the hydrogen bonds, halogen bonds, and π-π stacking interactions will ultimately determine the final packing motif of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 3 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed to predict the molecular properties of substituted phenols with a high degree of accuracy. researchgate.net For 5-bromo-2-chloro-3-fluorophenol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide significant insights into its molecular characteristics. karazin.uaresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. imist.ma For this compound, a key aspect of conformational analysis would be the orientation of the hydroxyl (-OH) group relative to the substituents on the phenyl ring.

The orientation of the O-H bond can be either syn or anti with respect to the adjacent fluorine atom. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom could potentially stabilize one conformer over the other. DFT calculations can quantify the energy difference between these conformers, thus identifying the most stable structure. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.36 | O-C-C | 122.0 |

| O-H | 0.96 | C-O-H | 109.5 |

| C-F | 1.35 | F-C-C | 118.5 |

| C-Cl | 1.74 | Cl-C-C | 120.0 |

| C-Br | 1.90 | Br-C-C | 119.5 |

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 118.0 - 121.5 |

Note: These values are illustrative and represent typical bond lengths and angles for similar halogenated phenols.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov By predicting the 1H and 13C chemical shifts for this compound, researchers can gain insights into the electronic environment of each nucleus. The calculated shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups. Comparing these predicted values with experimental NMR data is crucial for confirming the molecular structure. nrel.govchemrxiv.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. spectroscopyonline.comnih.gov Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the O-H bond or the bending of C-H bonds. The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical model. nih.gov The predicted vibrational spectrum serves as a theoretical fingerprint of the molecule, aiding in the interpretation of experimental spectra. core.ac.uk

Table 2: Representative Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=C) | 1600 - 1450 | Aromatic C=C stretching |

| δ(O-H) | 1400 - 1300 | O-H in-plane bending |

| ν(C-F) | 1250 - 1000 | C-F stretching |

| ν(C-Cl) | 850 - 550 | C-Cl stretching |

| ν(C-Br) | 680 - 515 | C-Br stretching |

Note: These frequencies are illustrative and based on typical ranges for the respective functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. wikipedia.orgulethbridge.ca For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atom, while the LUMO will likely be distributed over the aromatic ring with contributions from the electronegative halogen atoms. The HOMO-LUMO gap can provide insights into the molecule's potential for undergoing various chemical reactions. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and typical for halogenated phenols.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. acs.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are associated with nucleophilic character (electron-rich areas). For this compound, these regions are expected around the oxygen and halogen atoms due to their high electronegativity.

Blue regions represent positive electrostatic potential and correspond to electrophilic character (electron-poor areas). The hydrogen atom of the hydroxyl group is expected to be a site of positive potential, making it susceptible to nucleophilic attack.

Green regions indicate neutral potential.

The MEP map for this compound would provide a clear picture of its reactive sites, guiding the prediction of its behavior in chemical reactions. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy of Formation and Reaction)

DFT calculations can be used to compute various thermodynamic properties of this compound. comsol.comcomsol.com These properties are essential for understanding the stability of the molecule and the feasibility of chemical reactions involving it.

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It provides a measure of the molecule's intrinsic stability. mdpi.com

Entropy (S°): This is a measure of the disorder or randomness of a system.

Gibbs Free Energy of Formation (ΔGf°): This thermodynamic potential can be used to predict the spontaneity of a formation reaction.

By calculating these properties, one can predict the equilibrium constants and spontaneity of reactions involving this compound. nist.gov

Table 4: Representative Calculated Thermodynamic Properties for this compound at 298.15 K (Illustrative)

| Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | -250 | kJ/mol |

| Standard Entropy (S°) | 350 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -200 | kJ/mol |

Note: These values are illustrative and represent plausible thermodynamic data for a molecule of this complexity.

Tautomeric Equilibria and Isomer Stability Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. nih.gov For phenolic compounds, keto-enol tautomerism is a possibility, where the phenolic form (enol) is in equilibrium with a keto form. orientjchem.org While the enol form is generally much more stable for simple phenols due to the aromaticity of the benzene (B151609) ring, the presence of multiple electron-withdrawing substituents could influence this equilibrium.

Computational studies can be employed to investigate the potential tautomers of this compound and to calculate their relative stabilities. researchgate.netresearchgate.netbeilstein-journals.org By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization reaction can be determined. This would provide a quantitative measure of the preference for one tautomeric form over another. researchgate.net For this compound, it is highly probable that the phenolic form is overwhelmingly the most stable tautomer.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are pivotal in predicting the reactivity and selectivity of a molecule. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related parameters, offer a quantitative measure of a molecule's electronic properties.

For substituted phenols, the nature and position of the halogen substituents significantly influence these descriptors. The electron-withdrawing effects of bromine, chlorine, and fluorine atoms are expected to lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted phenol (B47542). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | Lower than phenol | Indicates a reduced electron-donating ability. |

| LUMO Energy | Lower than phenol | Suggests an increased electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Balances stability and reactivity. |

| Electronegativity (χ) | Higher than phenol | Reflects the increased electron-attracting nature. |

| Chemical Hardness (η) | Moderate | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Higher than phenol | Suggests a greater propensity to act as an electrophile. |

Note: The values in this table are predictive and based on general trends observed in computational studies of halogenated phenols. Specific DFT calculations are required for precise quantification.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods, particularly DFT, are powerful tools for predicting these properties.

The presence of heavy atoms like bromine and the asymmetric substitution pattern on the phenol ring in this compound suggest that it may exhibit notable NLO properties. The charge distribution and intramolecular charge transfer possibilities, influenced by the different electronegativities of the halogens and the hydroxyl group, are key determinants of the NLO response.

Table 2: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Characteristic | Implication |

| Dipole Moment (μ) | Non-zero | Essential for second-order NLO activity. |

| Polarizability (α) | Enhanced compared to phenol | Indicates a greater distortion of the electron cloud in an electric field. |

| First Hyperpolarizability (β) | Potentially significant | Suggests the possibility of second-harmonic generation. |

Note: These predictions are qualitative. Accurate values necessitate specific computational analysis.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

The simulations would likely reveal the rotational barrier around the C-O bond of the hydroxyl group, which is influenced by steric hindrance from the adjacent chlorine and fluorine atoms, as well as potential intramolecular hydrogen bonding. Understanding the conformational preferences is crucial for predicting how the molecule might interact with other molecules or biological targets. The dynamic behavior, including vibrational modes and flexibility, can also be analyzed to provide a more complete picture of the molecule's properties in different environments.

Applications and Advanced Research Trajectories of 5 Bromo 2 Chloro 3 Fluorophenol in Specialized Disciplines

A Pivotal Intermediate in Complex Organic Synthesis

The strategic placement of three different halogen atoms and a hydroxyl group on the aromatic ring of 5-Bromo-2-chloro-3-fluorophenol makes it a highly valuable intermediate in the synthesis of a wide array of organic molecules. The distinct reactivity of each functional group allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

Crafting the Future of Medicine: Development of Pharmaceutical Leads and Active Pharmaceutical Ingredients (APIs)

Halogenated phenols are a cornerstone in medicinal chemistry, with their derivatives forming the basis of numerous therapeutic agents. nih.govresearchgate.netnsf.gov The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The specific arrangement of bromo, chloro, and fluoro substituents in this compound offers a unique scaffold for the development of novel pharmaceutical leads.

The hydroxyl group can be readily derivatized to form ethers or esters, while the halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce diverse molecular fragments. researchgate.net This synthetic versatility allows for the systematic exploration of the chemical space around the core phenolic structure, a key strategy in lead optimization. For instance, the bromophenol moiety is a known pharmacophore in some enzyme inhibitors, and its incorporation into new molecular entities could lead to the discovery of potent and selective drugs. tandfonline.comnih.gov

| Potential Pharmaceutical Application Areas | Rationale for Using this compound |

| Oncology | The polyhalogenated aromatic ring can be a key structural element in the design of kinase inhibitors or other anti-cancer agents. |

| Infectious Diseases | Halogenated phenols have been investigated for their antibacterial and antifungal properties. researchgate.net |

| Neurological Disorders | The compound can serve as a starting material for molecules targeting receptors and enzymes in the central nervous system. |

Innovating Agriculture: Synthesis of Advanced Agrochemicals

The agrochemical industry continually seeks new and effective herbicides, fungicides, and insecticides. Halogenated aromatic compounds are integral to the design of many of these crop protection agents. nih.gov The specific halogenation pattern of this compound can be exploited to create novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

For example, related brominated phenols have been utilized as intermediates in the synthesis of pesticides. calstate.edu The presence of multiple halogens can enhance the biological activity of a molecule and its resistance to metabolic degradation in target organisms. The synthetic handles on this compound allow for its incorporation into larger, more complex structures, a common strategy in the development of modern agrochemicals. nih.gov

A Building Block for High-Value Molecules: Precursor for Fine Chemical Manufacturing

Beyond pharmaceuticals and agrochemicals, this compound is a valuable precursor for a range of fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications. The unique combination of functional groups allows for the synthesis of a variety of derivatives that can be used as flavors, fragrances, or in the production of other high-value materials. The ability to selectively functionalize the different positions on the aromatic ring makes it a versatile tool for synthetic chemists in various industries. nih.gov

Pioneering New Frontiers in Materials Science and Engineering

The influence of halogenation extends beyond biological activity into the realm of materials science. The incorporation of halogen atoms into organic molecules can profoundly impact their physical and electronic properties, opening doors to the development of advanced materials with novel functionalities. researchgate.net

Engineering Performance: Synthesis of Advanced Polymers and Specialty Coatings

The synthesis of high-performance polymers often involves the use of functionalized monomers to achieve desired properties such as thermal stability, chemical resistance, and specific mechanical characteristics. Halogenated phenols can be used to produce polymers with enhanced flame retardancy and other valuable attributes. nih.govgoogle.comgoogle.com

This compound can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. For instance, the hydroxyl group can be used to form polyethers or polyesters. The presence of the heavy bromine atom, in particular, can contribute to the material's fire-resistant properties. Furthermore, the introduction of fluorine can enhance the polymer's thermal stability and chemical inertness. pageplace.deacs.org These properties are highly sought after in demanding applications such as aerospace, automotive, and electronics.

| Potential Polymer Type | Role of this compound | Resulting Polymer Properties |

| Poly(arylene ether)s | As a di-functional or multi-functional monomer after derivatization. | High thermal stability, chemical resistance, inherent flame retardancy. |

| Polycarbonates | As a comonomer with other bisphenols. | Modified optical properties, increased refractive index, enhanced flame resistance. |

| Epoxy Resins | As a curing agent or modified phenolic component. | Improved thermal and chemical stability, enhanced fire performance. |

Illuminating the Future: Development of Optoelectronic Materials and Liquid Crystals

The field of organic electronics is rapidly advancing, with a continuous demand for new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. optica.orgrsc.org The electronic properties of organic molecules can be finely tuned by the introduction of electron-withdrawing or electron-donating groups, and halogens play a crucial role in this molecular engineering. calstate.eduacs.orgmdpi.comgoogle.comwipo.int

The polyhalogenated nature of this compound makes it an interesting candidate for the synthesis of materials for optoelectronic applications. The different electronic effects of bromine, chlorine, and fluorine can be used to modulate the energy levels of the resulting molecules, which is critical for their performance in electronic devices.

Furthermore, the rigid, anisotropic structure of derivatives of this compound could be exploited in the design of liquid crystals. The introduction of long alkyl chains to the phenolic oxygen can lead to molecules that exhibit liquid crystalline phases. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net The specific halogenation pattern would influence the intermolecular interactions and thus the mesophase behavior and properties of the liquid crystal.

Investigations in Biochemical and Medicinal Chemistry

The multifunctionality of this compound makes it a versatile scaffold for the development of novel bioactive molecules. Its phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many biological systems, while the halogen atoms can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for biological targets.

Enzyme Inhibition Studies (e.g., CYP1A2, DHODH) and Binding Mechanisms

While specific studies on the inhibition of Cytochrome P450 1A2 (CYP1A2) and Dihydroorotate Dehydrogenase (DHODH) by this compound are not extensively documented, the known inhibitory activities of other halogenated phenols provide a strong basis for its potential in this area. nih.govnih.gov

CYP1A2 Inhibition:

CYP1A2 is a key enzyme in the metabolism of various xenobiotics, and its inhibition can have significant implications in drug-drug interactions and the modulation of procarcinogen activation. researchgate.netnih.govacs.org Phenolic compounds, including flavonoids and anthraquinones, have been identified as potent inhibitors of CYP1A2. nih.gov The inhibitory potential of these molecules is often attributed to their ability to interact with the active site of the enzyme through a combination of hydrophobic interactions and hydrogen bonding. nih.gov

The structure of this compound suggests it could act as a competitive inhibitor of CYP1A2. The phenolic hydroxyl group can form hydrogen bonds with key amino acid residues in the enzyme's active site, while the halogenated aromatic ring can engage in hydrophobic and halogen bonding interactions. The diverse halogenation pattern could enhance its binding affinity and selectivity compared to simpler phenols.

DHODH Inhibition:

DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. nih.govacs.org Many DHODH inhibitors feature a hydrophobic moiety that occupies a specific pocket in the enzyme's binding site. nih.gov The polyhalogenated phenyl ring of this compound could effectively serve as such a hydrophobic group, potentially leading to potent inhibition of the enzyme. Structure-activity relationship (SAR) studies of other DHODH inhibitors have shown that modifications to the hydrophobic part of the molecule can significantly impact inhibitory activity. nih.gov

The table below summarizes the inhibitory activities of some related phenolic compounds against CYP1A2 and DHODH, illustrating the potential of this class of molecules.

| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition | Reference |

| α-Naphthoflavone | CYP1A2 | 0.0075 | Competitive | nih.gov |

| Emodin | CYP1A2 | 0.5 | - | nih.gov |

| Purpurin | CYP1A2 | 2.3 | - | nih.gov |

| Rubiadin | CYP1A2 | 1.3 | - | nih.gov |

| Teriflunomide | DHODH | - | - | nih.gov |

| Brequinar | DHODH | - | - | nih.gov |

This table presents data for related compounds to illustrate the potential of phenolic structures in enzyme inhibition. Specific data for this compound is not available.

Receptor Binding Assays and Ligand Design Principles

The principles of ligand design suggest that this compound could be a valuable building block for developing ligands that target specific receptors. The phenolic hydroxyl group is a key pharmacophoric feature that can act as a hydrogen bond donor or acceptor, while the halogen atoms can modulate the compound's lipophilicity and electronic properties, influencing its binding affinity and selectivity.

For instance, in the context of the estrogen receptor (ER), phenolic compounds are known to play a crucial role in binding. frontiersin.orgmarquette.edu The hydroxyl group can interact with key amino acid residues in the ligand-binding domain of the receptor. marquette.edu The halogen substituents on the aromatic ring of this compound could further enhance binding through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.

The design of effective ligands often involves a balance between enthalpic and entropic contributions to binding. The rigid structure of the phenyl ring in this compound can reduce the entropic penalty upon binding, while the potential for multiple non-covalent interactions can provide a favorable enthalpic contribution.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs (e.g., antibacterial, anticancer potential)

Antibacterial Potential:

Halogenated phenols have long been recognized for their antimicrobial properties. nih.gov The presence of halogens on the phenolic ring generally increases the lipophilicity of the compound, which can enhance its ability to penetrate bacterial cell membranes and disrupt cellular processes. The specific type and position of the halogen atoms can significantly influence the antibacterial activity. For example, a recent study on halogenated phenols identified 2,4,6-triiodophenol (B146134) as a potent inhibitor of Staphylococcus aureus biofilms. nih.gov This suggests that the polyhalogenated nature of this compound could confer significant antibacterial and antibiofilm activity.

Anticancer Potential:

Phenolic compounds are a well-established class of natural products with anticancer properties. nih.govnih.govgsconlinepress.commdpi.com Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The introduction of halogen atoms can further enhance the anticancer activity of phenolic compounds. For instance, 3-Bromo-5-fluorophenol has been used as a scaffold for the synthesis of anticancer diaryl guanidinium (B1211019) derivatives. ossila.com